molecular formula C8H12ClNO2 B2567072 2-(2-Aminoethoxy)phenol;hydrochloride CAS No. 2241141-12-6

2-(2-Aminoethoxy)phenol;hydrochloride

Cat. No.: B2567072
CAS No.: 2241141-12-6
M. Wt: 189.64
InChI Key: XGUKLMDEOOJNPK-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)phenol;hydrochloride is a chemical compound with the molecular formula C8H11NO2·HCl It is a white crystalline powder primarily used in research and industrial applications

Scientific Research Applications

2-(2-Aminoethoxy)phenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)phenol;hydrochloride typically involves the reaction of 2-chloroethanol with phenol in the presence of a base to form 2-(2-hydroxyethoxy)phenol. This intermediate is then reacted with ammonia to produce 2-(2-aminoethoxy)phenol. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethoxy)phenol;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethoxy)phenol
  • 2-(2-Methoxyethoxy)phenol
  • 2-(2-Ethoxyethoxy)phenol

Uniqueness

2-(2-Aminoethoxy)phenol;hydrochloride is unique due to the presence of both amino and phenol functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in synthetic chemistry and biomedical research.

Properties

IUPAC Name

2-(2-aminoethoxy)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-5-6-11-8-4-2-1-3-7(8)10;/h1-4,10H,5-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUKLMDEOOJNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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